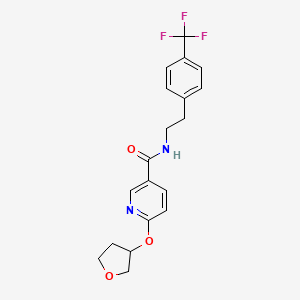

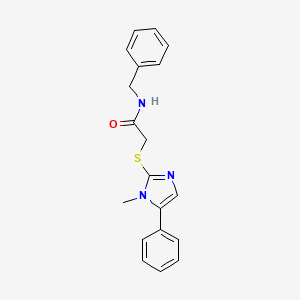

![molecular formula C22H22N4O2 B2762090 N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide CAS No. 220061-08-5](/img/structure/B2762090.png)

N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are a significant class of organic heterocyclic molecules and can be isolated from a variety of natural sources, including plants and microorganisms . They are known for their vast array of biological activities .

Synthesis Analysis

The synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is characterized by the presence of two indole rings connected by an oxamide group . The indole ring is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE exhibits potential anti-inflammatory effects. Its structure combines tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory actions. Ongoing trials suggest that naproxen could be beneficial in reducing severe respiratory mortality associated with COVID-19 .

Antiviral Activity

Combining naproxen with tryptamine creates a hybrid molecule. Tryptamine derivatives play essential roles in the central nervous system, including sleep regulation, cognition, and behavior. The combination of naproxen’s anti-inflammatory action with broad-spectrum antiviral activity makes N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE an intriguing candidate for antiviral therapy .

Neuromodulation

Tryptamine derivatives, including serotonin, are crucial signaling hormones. N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE’s structure shares features with neuromodulators and psychedelic compounds. Investigating its impact on neuromodulation could yield valuable insights .

Hybrid Drug Development

The synthesis of hybrid molecules like N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE allows researchers to explore synergistic effects. Combining the properties of two distinct compounds may lead to novel therapeutic agents with improved efficacy and safety profiles .

Structural Determination

Detailed analyses, including 1H and 13C-NMR, UV, IR, and mass spectral data, contribute to understanding the compound’s structure and stability. These investigations aid in optimizing synthesis methods and ensuring product purity .

Pharmacokinetics and Toxicology

Studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profiles of N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE is essential for assessing its safety and potential therapeutic window .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects such as the modulation of immune response, inhibition of microbial growth, and disruption of cancer cell proliferation .

Result of Action

Given the diverse biological activities of indole derivatives, the compound’s action could potentially result in a variety of molecular and cellular effects .

Eigenschaften

IUPAC Name |

N,N'-bis[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-21(23-11-9-15-13-25-19-7-3-1-5-17(15)19)22(28)24-12-10-16-14-26-20-8-4-2-6-18(16)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQGTEFJLKVCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2762014.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762016.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)

![1-((2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2762023.png)